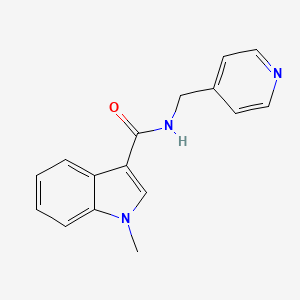![molecular formula C19H19ClN2OS B15102347 N-[(2Z)-4-(4-chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15102347.png)
N-[(2Z)-4-(4-chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-4-(4-chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-(4-chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-methoxypropylamine to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide to yield the desired thiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-(4-chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring to a dihydrothiazole.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the phenyl ring .
Scientific Research Applications
N-[(2Z)-4-(4-chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds with potential biological activity.
Biology: Investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(4-chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the biosynthesis of essential bacterial lipids, disrupting cell membrane integrity and leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-(4-chlorophenyl)-3-(2-methoxyethyl)-1,3-thiazol-2(3H)-ylidene)aniline: Similar structure but with a different alkyl group, affecting its chemical reactivity and biological activity.
Uniqueness
N-[(2Z)-4-(4-chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxypropyl group, in particular, may enhance its solubility and bioavailability compared to other similar compounds.
Properties
Molecular Formula |
C19H19ClN2OS |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-(3-methoxypropyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H19ClN2OS/c1-23-13-5-12-22-18(15-8-10-16(20)11-9-15)14-24-19(22)21-17-6-3-2-4-7-17/h2-4,6-11,14H,5,12-13H2,1H3 |
InChI Key |
KOBBCYLXLMJDBO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B15102269.png)
![methyl 2-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B15102273.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B15102279.png)
![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide](/img/structure/B15102296.png)
![ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B15102302.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B15102304.png)
![methyl N-[3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoyl]-beta-alaninate](/img/structure/B15102307.png)
![N'~1~,N'~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B15102314.png)
![N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B15102319.png)
![N-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B15102327.png)
methanone](/img/structure/B15102330.png)
![2-isopropyl-4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone](/img/structure/B15102333.png)
![4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B15102336.png)

